

An In-depth Technical Guide to 4-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-N-methoxy-N-methylbenzamide

Cat. No.: B055572

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-N-methoxy-N-methylbenzamide**, a versatile Weinreb amide intermediate crucial in modern organic synthesis. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and its primary application in the formation of carbon-carbon bonds for the synthesis of ketones, a common structural motif in pharmaceuticals and other bioactive molecules.

Core Compound Data

4-Chloro-N-methoxy-N-methylbenzamide, also known as a Weinreb amide, is a key reagent in organic chemistry that allows for the controlled addition of organometallic reagents to form ketones. Its structure prevents the common problem of over-addition that can occur with more reactive acylating agents.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1] [2]
Molecular Weight	199.63 g/mol	[1] [2]
CAS Number	122334-37-6	[1] [2] [3]
Appearance	Colorless to light yellow clear liquid	[3]
Purity	>98.0% (GC)	[3]
Density	1.23 g/cm ³	[2]
Flash Point	156 °C	[2]
IUPAC Name	4-chloro-N-methoxy-N-methylbenzamide	[2]
Synonyms	N-Methoxy-N-methyl-4-chlorobenzamide	[3]

Experimental Protocols

Synthesis of 4-Chloro-N-methoxy-N-methylbenzamide

This protocol outlines the synthesis of **4-Chloro-N-methoxy-N-methylbenzamide** from 4-chlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride. This method is a standard procedure for the formation of Weinreb amides.

Materials:

- 4-chlorobenzoyl chloride
- N,O-dimethylhydroxylamine hydrochloride
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Anhydrous magnesium sulfate or sodium sulfate

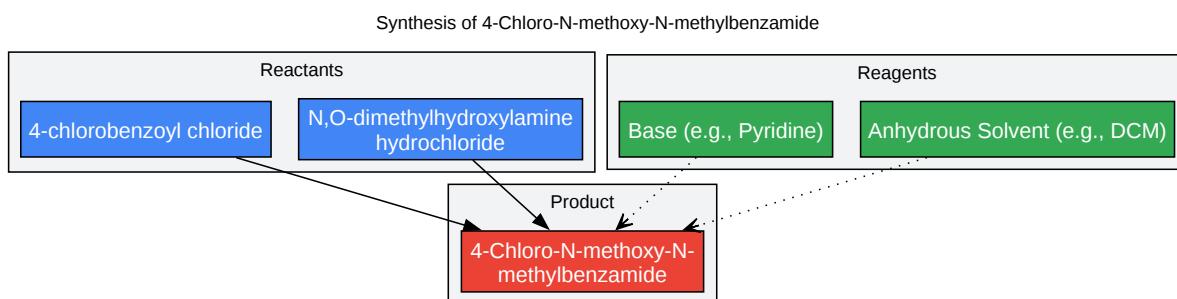
- Saturated aqueous sodium bicarbonate solution
- Brine

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath.
- Base Addition: Slowly add pyridine (2.2 equivalents) to the stirred solution.
- Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the cooled reaction mixture over a period of 30-60 minutes.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

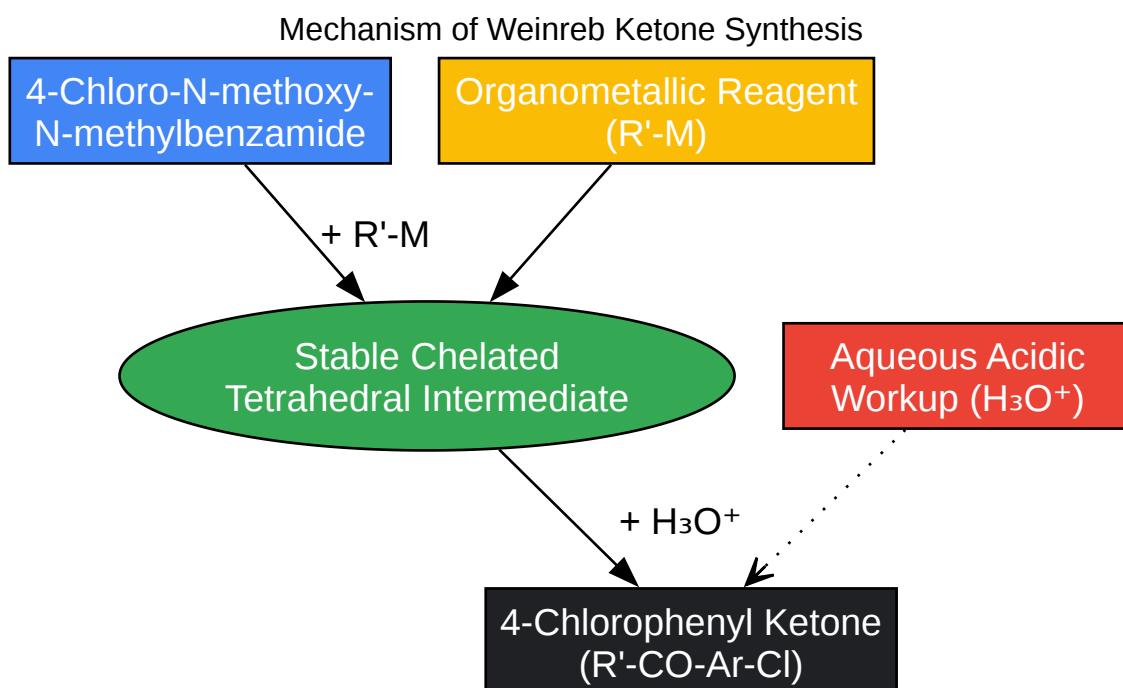

- Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **4-Chloro-N-methoxy-N-methylbenzamide** can be purified by column chromatography on silica gel if necessary.

Synthetic Utility and Workflow

4-Chloro-N-methoxy-N-methylbenzamide is primarily utilized in the Weinreb ketone synthesis. This reaction is valued for its high yield and tolerance of a wide range of functional groups.

General Synthesis Workflow

The synthesis of **4-Chloro-N-methoxy-N-methylbenzamide** is a straightforward acylation reaction.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Chloro-N-methoxy-N-methylbenzamide**.

Weinreb Ketone Synthesis Signaling Pathway

The key to the Weinreb ketone synthesis is the formation of a stable chelated tetrahedral intermediate. This intermediate prevents the second addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol. The intermediate is then hydrolyzed upon acidic workup to yield the desired ketone.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of the Weinreb ketone synthesis.

Applications in Drug Development

As an important building block, **4-Chloro-N-methoxy-N-methylbenzamide** is a precursor to a variety of complex molecules, including active pharmaceutical ingredients (APIs). For instance, related benzamide derivatives are utilized in the synthesis of protein kinase inhibitors, a significant class of drugs in cancer therapy. The ability to introduce a keto-group with high precision is invaluable in the multi-step synthesis of such complex molecules. Its use is also prominent in the agrochemical industry for the development of new pesticides and herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 122334-37-6: 4-CHLORO-N-METHOXY-N-METHYLACETAMIDE [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 4-Chloro-N-methoxy-N-methylbenzamide | 122334-37-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-N-methoxy-N-methylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055572#4-chloro-n-methoxy-n-methylbenzamide-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com